N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide
Overview
Description
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions. The presence of ethoxy and methoxy groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and methoxybenzene sulfonamide groups through substitution reactions. Common reagents used in these reactions include sodium azide, ethyl iodide, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules. This allows the compound to modulate enzyme activity, receptor binding, and other cellular processes. The ethoxy and methoxy groups further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-ethoxybenzene-1-sulfonamide
- N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-hydroxybenzene-1-sulfonamide
- N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-chlorobenzene-1-sulfonamide
Uniqueness
N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methoxybenzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-3-26-15-6-4-13(5-7-15)22-17(19-20-21-22)12-18-27(23,24)16-10-8-14(25-2)9-11-16/h4-11,18H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVRJLYDQMQKGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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